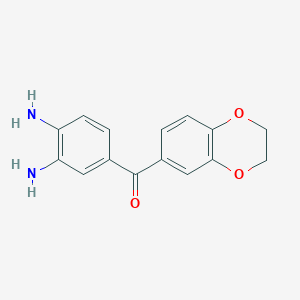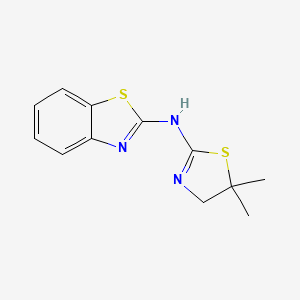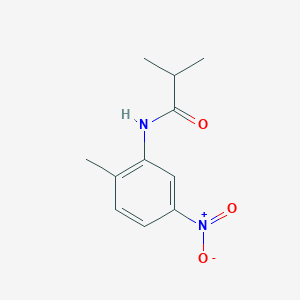
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as DBM, is a synthetic compound that has shown promising results in various scientific studies. DBM is a member of the benzodioxin family, and its unique chemical structure has made it an attractive target for researchers in different fields.
Mechanism of Action
The mechanism of action of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cell metabolism and energy homeostasis. This activation of AMPK may contribute to the anti-cancer and neuroprotective effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Biochemical and Physiological Effects:
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of certain genes involved in cancer cell growth and survival. In neurons, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been found to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has only been studied in vitro and in animal models, so its potential therapeutic applications in humans are still unknown.
Future Directions
There are several future directions for research on (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. First, more studies are needed to fully understand its mechanism of action and how it interacts with different cellular pathways. Second, studies are needed to determine the potential therapeutic applications of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone in humans, specifically in treating breast cancer and neurodegenerative diseases. Third, studies are needed to determine the optimal dosage and delivery method of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone for therapeutic use. Finally, studies are needed to determine the potential side effects of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone and its long-term safety profile.
Synthesis Methods
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can be synthesized through a multi-step process that involves the condensation of 3,4-diaminophenylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base. The resulting product is then reduced to obtain (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. This synthesis method has been optimized to yield high purity and high yield of (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.
Scientific Research Applications
(3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in breast cancer cells. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress and inflammation. Additionally, (3,4-diaminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(3,4-diaminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAURBQWZUPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)

![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)

